molecular formula C6H8N2O4S B2682107 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid CAS No. 1515029-32-9

1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2682107
CAS No.: 1515029-32-9
M. Wt: 204.2
InChI Key: ZAAQRNWPWFNWNY-UHFFFAOYSA-N
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Description

1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H8N2O4S. It is characterized by a pyrrole ring substituted with a methyl group, a sulfamoyl group, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated reactors and optimized reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrrole derivatives .

Scientific Research Applications

1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, sulfamoyl group, and carboxylic acid group on the pyrrole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

1-methyl-5-sulfamoylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S/c1-8-3-4(6(9)10)2-5(8)13(7,11)12/h2-3H,1H3,(H,9,10)(H2,7,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAQRNWPWFNWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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